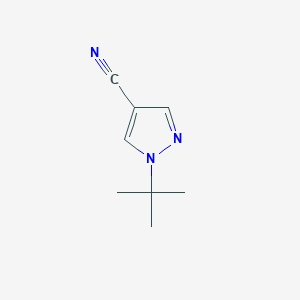
Cannabisin A
Übersicht
Beschreibung
Cannabisin A ist ein Lignanamid, eine Art von Verbindung, die in den Samen von Cannabis sativa vorkommt. Es gehört zu einer Klasse von sekundären Metaboliten, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. This compound hat aufgrund seiner potenziellen therapeutischen Eigenschaften, darunter antioxidative, entzündungshemmende und neuroprotektive Wirkungen, Aufmerksamkeit erregt .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, die typischerweise mit der Extraktion von Vorläufern aus Cannabis sativa-Samen beginnen. Der synthetische Weg umfasst oft die Kupplung von Ferulasäure und Tyramin, gefolgt von Cyclisierungs- und Reinigungsprozessen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound steckt noch in den Kinderschuhen. Aktuelle Methoden konzentrieren sich auf die Optimierung von Extraktionstechniken aus Cannabis sativa-Samen. Lösungsmittelextraktion, überkritische Fluidextraktion und ultraschallgestützte Extraktion sind einige der Methoden, die für die großtechnische Produktion untersucht werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cannabisin A involves several steps, typically starting with the extraction of precursors from Cannabis sativa seeds. The synthetic route often includes the coupling of ferulic acid and tyramine, followed by cyclization and purification processes .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing extraction techniques from Cannabis sativa seeds. Solvent extraction, supercritical fluid extraction, and ultrasonic-assisted extraction are some of the methods being explored for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cannabisin A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die phenolischen Gruppen in this compound verändern, wodurch seine antioxidativen Eigenschaften möglicherweise verstärkt werden.
Reduktion: Reduktionsreaktionen können die Lignanamidstruktur verändern, was sich auf seine biologische Aktivität auswirkt.
Substitution: Substitutionsreaktionen, insbesondere mit Beteiligung der phenolischen Hydroxylgruppen, können zur Bildung von Derivaten mit unterschiedlichen pharmakologischen Eigenschaften führen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden zur Acetylierung bzw. Benzoylierung verwendet
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die jeweils potenziell einzigartige biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Cannabisin A ist aufgrund seiner vielfältigen Anwendungen Gegenstand umfangreicher wissenschaftlicher Forschung:
Chemie: Es dient als Modellverbindung zur Untersuchung von Lignanamiden und deren chemischen Eigenschaften.
Biologie: this compound hat ein Potenzial gezeigt, biologische Signalwege zu modulieren, was es zu einem Kandidaten für weitere biologische Studien macht.
Medizin: Forschungsergebnisse deuten darauf hin, dass this compound antioxidative, entzündungshemmende und neuroprotektive Eigenschaften besitzt, die bei der Behandlung von Erkrankungen wie neurodegenerativen Erkrankungen und Entzündungen von Vorteil sein könnten
Industrie: Seine antioxidativen Eigenschaften machen es zu einem potenziellen Zusatzstoff in der Lebensmittel- und Kosmetikindustrie, um die Stabilität und Haltbarkeit von Produkten zu verbessern
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:
Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch Zellen vor oxidativem Stress geschützt werden.
Entzündungshemmende Aktivität: this compound hemmt proinflammatorische Zytokine und Enzyme, wodurch Entzündungen reduziert werden.
Neuroprotektive Aktivität: Es moduliert Neurotransmittersysteme und schützt Neuronen vor oxidativem Schaden und Apoptose .
Wirkmechanismus
Cannabisin A exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: this compound inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotective Activity: It modulates neurotransmitter systems and protects neurons from oxidative damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Cannabisin A ist unter den Lignanamiden aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:
Cannabisin B, C, D, E, F und G: Diese Verbindungen haben eine ähnliche Lignanamidstruktur, unterscheiden sich jedoch in ihren Seitenketten und biologischen Aktivitäten.
Grossamid: Ein weiteres Lignanamid, das in Cannabis sativa gefunden wird und für seine entzündungshemmenden Eigenschaften bekannt ist
This compound zeichnet sich durch seine starken antioxidativen und neuroprotektiven Wirkungen aus, was es zu einem vielversprechenden Kandidaten für weitere Forschungsarbeiten und potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]naphthalene-2,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,37-42H,11-14H2,(H,35,43)(H,36,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNINZAIEQRASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C(=C3C=C(C(=CC3=C2)O)O)C4=CC(=C(C=C4)O)O)C(=O)NCCC5=CC=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130508-46-2 | |
| Record name | Cannabisin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130508462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CANNABISIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77H3YWR6WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















